molecular formula C24H16BrN B1374984 3-Bromo-6,9-diphenyl-9H-carbazole CAS No. 1160294-85-8

3-Bromo-6,9-diphenyl-9H-carbazole

Cat. No.: B1374984
CAS No.: 1160294-85-8
M. Wt: 398.3 g/mol
InChI Key: JBEQRROTSDUCGC-UHFFFAOYSA-N
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Description

3-Bromo-6,9-diphenyl-9H-carbazole: is an organic compound with the molecular formula C24H16BrN. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. The presence of bromine and phenyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of materials for optoelectronic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-6,9-diphenyl-9H-carbazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or THF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under appropriate conditions.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted carbazole derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the carbazole ring system.

Properties

IUPAC Name

3-bromo-6,9-diphenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEQRROTSDUCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)Br)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727807
Record name 3-Bromo-6,9-diphenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160294-85-8
Record name 3-Bromo-6,9-diphenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6,9-diphenylcarbazole
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